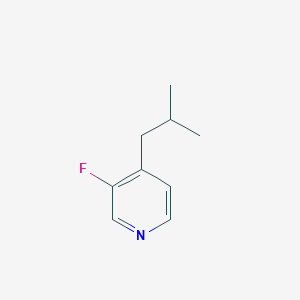
3-Fluoro-4-isobutylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-isobutylpyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the use of Selectfluor®, a fluorinating agent, which allows for the high-yield preparation of substituted 3-fluoropyridines . Another approach involves the bromination and subsequent fluorination of aminopyridine compounds using an improved Balz-Schiemann reaction .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using efficient and selective fluorinating agents. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and selectivity of the desired fluorinated products .
化学反応の分析
Types of Reactions
3-Fluoro-4-isobutylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Catalytic hydrogenation can reduce the fluorinated pyridine to form partially or fully hydrogenated products.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation typically uses palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Partially or fully hydrogenated pyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
3-Fluoro-4-isobutylpyridine has several applications in scientific research:
作用機序
The mechanism of action of 3-Fluoro-4-isobutylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can result in the modulation of enzymatic activity or receptor binding, leading to its observed effects in biological systems .
類似化合物との比較
Similar Compounds
3-Fluoro-4-iodopyridine: Another fluorinated pyridine with similar properties but different reactivity due to the presence of an iodine atom.
3-Fluoro-4-methylpyridine: Similar structure but with a methyl group instead of an isobutyl group, leading to different physical and chemical properties.
Uniqueness
3-Fluoro-4-isobutylpyridine is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These effects can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C9H12FN |
|---|---|
分子量 |
153.20 g/mol |
IUPAC名 |
3-fluoro-4-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12FN/c1-7(2)5-8-3-4-11-6-9(8)10/h3-4,6-7H,5H2,1-2H3 |
InChIキー |
URYITZOEEVPUFR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(C=NC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















